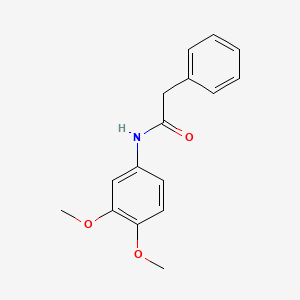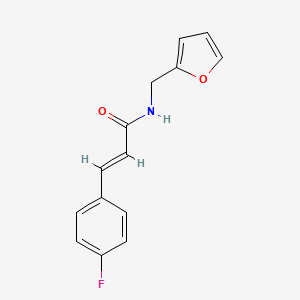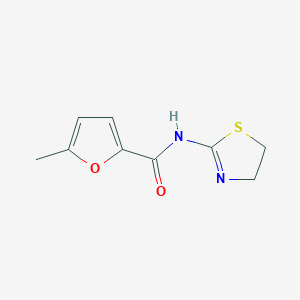
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It was first synthesized in 1969 and has been widely used in the treatment of various inflammatory conditions such as arthritis, gout, and osteoarthritis. However, in recent years, Diflunisal has gained attention for its potential use in scientific research due to its unique chemical properties.
作用机制
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide works by inhibiting both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever. This compound also has the ability to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and tissue damage.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other COX inhibitors. This compound also has a long half-life, which allows for sustained inhibition of COX enzymes. However, this compound has limitations in lab experiments as well. It has been shown to have off-target effects on other enzymes, such as lipoxygenase and cytochrome P450 enzymes. This can lead to unwanted side effects and potential interference with other experimental results.
未来方向
There are several potential future directions for N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide research. One area of interest is its potential use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells and enhance the effects of chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to reduce the accumulation of amyloid-beta protein in the brain, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Conclusion
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been widely used in the treatment of various inflammatory conditions. However, its unique chemical properties have also made it a promising candidate for scientific research. This compound has been shown to inhibit COX enzymes, reduce inflammation and pain, and have various biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several potential future directions for this compound research, including its use in cancer treatment and neurodegenerative diseases.
合成方法
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide is synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride to form 2,4-difluorobenzoyl chloride. This is then reacted with 3-methyl-2-nitrobenzoic acid to form this compound.
科学研究应用
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide has been used in various scientific research studies due to its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound can reduce inflammation and pain.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c1-8-3-2-4-10(13(8)18(20)21)14(19)17-12-6-5-9(15)7-11(12)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUDSKQJHUZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)

![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)
![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)
